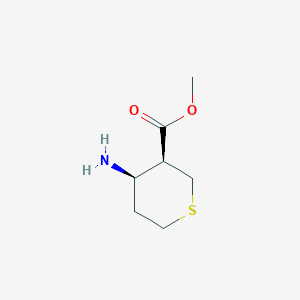
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate is a chemical compound with a unique structure that includes a thiopyran ring, an amino group, and a carboxylate ester
Preparation Methods
The synthesis of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of a thiopyran derivative with an amino group under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired stereochemistry is achieved. Industrial production methods may involve the use of flow microreactors to enhance efficiency and sustainability .
Chemical Reactions Analysis
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it can be used to study enzyme interactions and metabolic pathwaysAdditionally, it is used in industrial processes for the production of various chemicals .
Mechanism of Action
The mechanism of action of Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl(3S,4R)-4-aminotetrahydro-2H-thiopyran-3-carboxylate can be compared with other similar compounds, such as 3,4-dihydroxy-3-methyl-2-pentanone and 3-methoxy-4-methylaminopyrrolidine. These compounds share some structural similarities but differ in their specific functional groups and stereochemistry.
Properties
Molecular Formula |
C7H13NO2S |
|---|---|
Molecular Weight |
175.25 g/mol |
IUPAC Name |
methyl (3S,4R)-4-aminothiane-3-carboxylate |
InChI |
InChI=1S/C7H13NO2S/c1-10-7(9)5-4-11-3-2-6(5)8/h5-6H,2-4,8H2,1H3/t5-,6+/m0/s1 |
InChI Key |
LCMCYMNSSZMEAD-NTSWFWBYSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CSCC[C@H]1N |
Canonical SMILES |
COC(=O)C1CSCCC1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















